molecular formula C18H15N5OS2 B2396258 N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886929-24-4

N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2396258
CAS No.: 886929-24-4
M. Wt: 381.47
InChI Key: PZIFLBOWWMXYRU-UHFFFAOYSA-N
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Description

This compound belongs to a class of triazole-based acetamides characterized by a 1,2,4-triazole core substituted with a pyrrole (1H-pyrrol-1-yl) at position 4 and a thiophene (thiophen-2-yl) at position 3. The triazole ring is linked via a sulfanyl group to an N-phenylacetamide moiety. Such derivatives are typically synthesized via multi-step routes involving alkylation, cyclization, and condensation reactions .

Properties

IUPAC Name

N-phenyl-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS2/c24-16(19-14-7-2-1-3-8-14)13-26-18-21-20-17(15-9-6-12-25-15)23(18)22-10-4-5-11-22/h1-12H,13H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIFLBOWWMXYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 886929-24-4) is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrrole ring ,
  • A thiophene moiety ,
  • A triazole core ,
  • An acetamide functional group .

These structural components contribute to its biological properties, particularly its interaction with various biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. The triazole core is known for its ability to inhibit cytochrome P450-dependent enzymes, which are crucial in fungal ergosterol biosynthesis. This inhibition leads to the accumulation of toxic sterols within fungal cells, ultimately resulting in cell death.

Case Study: Antifungal Efficacy

A study evaluated various 1,2,4-triazole derivatives for antifungal activity against common pathogens. The results indicated that compounds with similar structural features to this compound exhibited significant antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 0.06 to 32 μg/mL depending on the specific pathogen tested .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of several triazole derivatives against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. Notably, compounds structurally related to this compound demonstrated IC50 values of 27.3 μM and 6.2 μM respectively against these cell lines . This suggests a promising avenue for further development in cancer therapeutics.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the thiophene and pyrrole rings enhances its lipophilicity and ability to penetrate biological membranes, facilitating interaction with target enzymes and receptors.

Structural Feature Biological Activity
Triazole CoreAntifungal activity through CYP51 inhibition
Pyrrole RingPotential anticancer properties
Thiophene MoietyEnhances membrane permeability

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Triazole Core

A. Heterocyclic Modifications

  • Thiophene vs. Furan: Replacing thiophen-2-yl with furan-2-yl (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) reduces electron density at the triazole ring, impacting binding affinity. Anti-exudative activity assays in rats showed that thiophene derivatives exhibit 20–30% higher efficacy compared to furan analogs, likely due to stronger hydrophobic interactions .
  • Pyrrole vs. Pyrazole : Substituting pyrrole with 5-methyl-1H-pyrazole (e.g., N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides) introduces additional hydrogen-bonding sites. Molecular docking studies suggest pyrazole derivatives have improved interactions with cyclooxygenase-2 (COX-2) but lower metabolic stability .

B. Aromatic Group Modifications

  • N-Phenyl vs. N-(4-Fluorophenyl) : Fluorine substitution on the acetamide’s phenyl ring (e.g., 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide) increases polarity and bioavailability. ADME analyses predict a 15% higher intestinal absorption for fluorophenyl derivatives compared to unsubstituted phenyl .
  • Chlorophenyl Substituents: Compounds like S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives demonstrate enhanced antiproliferative activity (IC₅₀ = 2.1–4.8 μM) but exhibit higher cytotoxicity (HeLa cells) than the non-chlorinated target compound .

A. Anti-Exudative Activity

  • Target Compound : At 10 mg/kg, reduces edema volume by 48% in rat models, comparable to diclofenac sodium (8 mg/kg, 52% reduction) .
  • Furan Analogs : Lower efficacy (32–38% reduction) attributed to reduced lipophilicity .
  • Chlorophenyl Derivatives : Superior activity (55–60% reduction) but with hepatotoxicity risks at higher doses .

B. Antiproliferative Activity

  • Hydroxyacetamide variants (e.g., FP1-12) show IC₅₀ values of 1.8–3.2 μM against MCF-7 cells, outperforming the target compound (IC₅₀ = 5.6 μM) due to enhanced hydrogen bonding with kinase domains .
Physicochemical and Spectral Properties
  • 1H NMR Shifts : The target compound’s thiophene protons resonate at δ 7.25–7.35 ppm, distinct from furan analogs (δ 6.80–6.90 ppm) .
  • LogP Values : Thiophene derivatives (LogP = 2.8) exhibit higher membrane permeability than furan (LogP = 2.2) or pyrazole (LogP = 2.5) analogs .

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